1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene
Overview
Description
1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene is a complex organic compound featuring a fluorobenzene moiety attached to a cyclohexyl group. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize the trans-4-ethylcyclohexyl group, which is then attached to the fluorobenzene ring through a series of reactions. The key steps include:
Formation of trans-4-ethylcyclohexyl group: This can be achieved through the hydrogenation of 4-ethylcyclohexene in the presence of a suitable catalyst.
Attachment to fluorobenzene: The trans-4-ethylcyclohexyl group is then reacted with 4-fluorobenzene under specific conditions, often involving a Friedel-Crafts alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as liquid crystals and polymers.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism by which 1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene exerts its effects depends on its interaction with specific molecular targets. The fluorobenzene moiety can interact with various enzymes and receptors, potentially modulating their activity. The cyclohexyl groups may influence the compound’s overall conformation and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(trans-4-(2-(trans-4-Methylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene
- 1-(trans-4-(2-(trans-4-Isopropylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene
Uniqueness
1-(trans-4-(2-(trans-4-Ethylcyclohexyl)ethyl)cyclohexyl)-4-fluorobenzene is unique due to the specific arrangement of its cyclohexyl and fluorobenzene groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in materials science and organic synthesis.
Properties
IUPAC Name |
1-[4-[2-(4-ethylcyclohexyl)ethyl]cyclohexyl]-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33F/c1-2-17-3-5-18(6-4-17)7-8-19-9-11-20(12-10-19)21-13-15-22(23)16-14-21/h13-20H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTDHEPDBAQERK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)CCC2CCC(CC2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676918 | |
Record name | 1-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95837-21-1 | |
Record name | 1-{4-[2-(4-Ethylcyclohexyl)ethyl]cyclohexyl}-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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